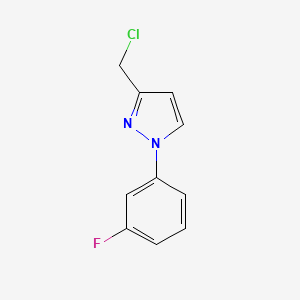

3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole

CAS No.: 1235440-19-3

Cat. No.: VC3357272

Molecular Formula: C10H8ClFN2

Molecular Weight: 210.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235440-19-3 |

|---|---|

| Molecular Formula | C10H8ClFN2 |

| Molecular Weight | 210.63 g/mol |

| IUPAC Name | 3-(chloromethyl)-1-(3-fluorophenyl)pyrazole |

| Standard InChI | InChI=1S/C10H8ClFN2/c11-7-9-4-5-14(13-9)10-3-1-2-8(12)6-10/h1-6H,7H2 |

| Standard InChI Key | ZUZKLQHXSMUHGP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)N2C=CC(=N2)CCl |

| Canonical SMILES | C1=CC(=CC(=C1)F)N2C=CC(=N2)CCl |

Introduction

Structural Characteristics and Basic Properties

3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This specific compound features a chloromethyl group at the 3-position of the pyrazole ring and a 3-fluorophenyl substituent attached to the N1 position.

The structural composition can be detailed as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClFN₂ |

| Molecular Weight | 210.64 g/mol |

| Core Structure | Pyrazole ring |

| Key Substituents | Chloromethyl at 3-position, 3-fluorophenyl at N1 |

| Physical State | Solid at room temperature (predicted) |

The presence of both the chloromethyl group and the fluorophenyl moiety contributes to the compound's chemical reactivity profile and potential biological activities. The chloromethyl group serves as an electrophilic center capable of participating in nucleophilic substitution reactions, while the fluorine atom provides altered electronic properties that can influence molecular interactions.

Synthesis Methodologies

Vilsmeier-Haack-Based Approach

The Vilsmeier-Haack reaction conditions have been employed for functionalizing pyrazoles, suggesting a potentially viable route for introducing the chloromethyl group . This approach typically involves:

-

Starting with a suitable 1-(3-fluorophenyl)-1H-pyrazole precursor

-

Treatment with DMF and POCl₃ at elevated temperatures (approximately 120°C)

-

Subsequent modifications to introduce the chloromethyl group at the desired position

The optimal conditions reported for similar pyrazole functionalizations involve heating the mixture with 6 equivalents of DMF and 4 equivalents of POCl₃ at 120°C for 1 hour .

Sequential Building Approach

An alternative synthetic pathway might involve:

-

Formation of the pyrazole ring with appropriate functionalization

-

Introduction of the 3-fluorophenyl group via N-arylation

-

Subsequent chloromethylation at the 3-position of the pyrazole ring

Similar functionalized pyrazoles have been synthesized through multi-step procedures, often beginning with commercially available precursors through series of chemical reactions including fluorination and pyrazole ring formation.

Chemical Reactivity Profile

Reactivity of the Chloromethyl Group

The chloromethyl substituent in 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole represents a reactive functional group with several potential reaction pathways:

-

Nucleophilic substitution reactions (SN2) with various nucleophiles

-

Potential for cross-coupling reactions in the presence of appropriate catalysts

-

Elimination reactions under basic conditions

According to observations made with similar chloromethyl-substituted pyrazoles, this functional group can undergo transformations such as substitution reactions with nucleophiles and elimination processes .

Pyrazole Ring Reactivity

The pyrazole core exhibits distinctive reactivity patterns:

-

Electrophilic aromatic substitution reactions, though typically less reactive than benzene

-

Deprotonation at C4 or C5 positions followed by functionalization

-

Metal coordination through the nitrogen atoms

Influence of the 3-Fluorophenyl Group

-

The fluorine atom creates an electron-withdrawing effect, influencing the electronics of the phenyl ring

-

The specific 3-position of fluorine creates a unique electronic distribution

-

Potential for halogen bonding interactions in molecular recognition contexts

Structure-Property Relationships

Comparative Analysis with Related Compounds

Examining structurally similar compounds provides insights into the potential properties of 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole:

Electronic and Steric Considerations

The specific arrangement of substituents in 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole creates a unique electronic and steric profile:

-

The chloromethyl group at position 3 of the pyrazole ring likely influences the electron distribution within the heterocycle

-

The 3-fluorophenyl group provides both electronic effects through the fluorine atom and steric bulk through the phenyl ring

-

The combined effect creates a distinctive three-dimensional structure with specific binding characteristics

Future Research Directions

Several promising research avenues exist for 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole:

-

Exploration of its biological activity profiles, particularly given the documented anticancer properties of related fluorophenyl-pyrazole derivatives

-

Investigation of its potential as a building block for the synthesis of more complex heterocyclic systems

-

Development of optimized synthetic routes with improved yields and environmental profiles

-

Detailed structure-activity relationship studies to understand how specific structural features contribute to biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume